molecular formula C21H18N2O3S2 B3304787 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 921871-43-4

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B3304787
CAS RN: 921871-43-4
M. Wt: 410.5 g/mol
InChI Key: DWXCINWPNPQBAP-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide, also known as EBTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EBTM belongs to a class of compounds known as benzofuran-based thiazoles, which have been found to exhibit various biological activities.

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives, which include the compound , have been found to be effective structures for antimicrobial agents . They have been used in the development of new therapeutic agents to combat resistance to antibiotics .

Anticancer Activity

Some benzofuran-2-yl compounds have shown anticancer activity against certain types of cancer cells . While the specific compound hasn’t been directly linked to anticancer activity, it’s possible that it could have similar properties due to its benzofuran structure.

Drug Discovery

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . This includes the development of efficient antimicrobial candidates and other therapeutic agents .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .

Development of Structure Activity Relationships (SAR)

Researchers have used benzofuran derivatives to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs . This involves studying the relationship between the chemical or 3D structure of a molecule and its biological activity.

Improved Bioavailability

Recent compounds developed with benzofuran structures have achieved improved bioavailability, which allows for once-daily dosing .

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-3-25-16-9-6-7-13-11-17(26-19(13)16)15-12-28-21(22-15)23-20(24)14-8-4-5-10-18(14)27-2/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXCINWPNPQBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
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N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
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N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
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N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
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N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
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N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide

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